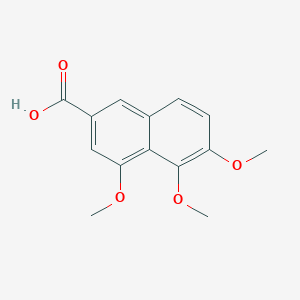

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-

説明

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- (CAS: Not explicitly provided; exact mass: 262.0388122 ) is a naphthalene derivative featuring a carboxylic acid group at the 2-position and three methoxy substituents at positions 4, 5, and 5. This compound is structurally related to homophthalic acid derivatives and serves as a critical intermediate in synthesizing biologically active isocoumarins and 3,4-dihydro-isocoumarins, such as (±)-kigelin . Its methoxy substitution pattern significantly influences its physicochemical properties and biological activity, particularly in antifungal and synthetic applications .

特性

分子式 |

C14H14O5 |

|---|---|

分子量 |

262.26 g/mol |

IUPAC名 |

4,5,6-trimethoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C14H14O5/c1-17-10-5-4-8-6-9(14(15)16)7-11(18-2)12(8)13(10)19-3/h4-7H,1-3H3,(H,15,16) |

InChIキー |

RZIAOBLRCIAMKO-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C2=C(C=C(C=C2C=C1)C(=O)O)OC)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- typically involves the following steps:

Starting Material: The synthesis begins with naphthalene as the starting material.

Methoxylation: The naphthalene undergoes methoxylation to introduce methoxy groups at the 4, 5, and 6 positions. This can be achieved using methanol and a suitable catalyst under controlled conditions.

Carboxylation: The methoxylated naphthalene is then subjected to carboxylation to introduce the carboxylic acid group at the 2 position. This can be done using carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:

Bulk Methoxylation: Large-scale methoxylation of naphthalene using industrial reactors.

Efficient Carboxylation: Carboxylation using high-pressure carbon dioxide and optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

Affect Gene Expression: Influence the expression of genes related to its biological activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substitution patterns, and biological or synthetic relevance:

Antifungal Activity Trends

- Methoxy Group Count: Trimethoxy derivatives (e.g., 4,5,6-trimethoxy-) exhibit 2x higher inhibition of Botrytis cinerea mycelial growth compared to dimethoxy analogs, matching the efficacy of Captan (a commercial fungicide) . Dimethoxy derivatives (e.g., 5,6-dimethoxy-) show moderate activity, while monomethoxy compounds are largely inactive .

- Acetylation Effects: Acetylation of hydroxyl groups in trimethoxy derivatives (e.g., 4-acetoxy-5,6,8-trimethoxy-) reduces antifungal activity, whereas acetylation in monomethoxy derivatives (e.g., 6-methoxy-2-naphthoic acid) enhances it .

生物活性

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- is a compound that has garnered interest in the field of medicinal chemistry due to its complex structure and potential biological activities. The presence of methoxy groups on the naphthalene ring significantly influences its chemical behavior and biological interactions. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- is with a molecular weight of approximately 248.23 g/mol. The compound features three methoxy groups which enhance its solubility and reactivity compared to simpler naphthalene derivatives.

The biological activity of 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- is believed to stem from its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may modulate inflammatory pathways and oxidative stress responses by interacting with specific enzymes and receptors involved in these processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory responses.

- Antioxidant Activity : It has potential antioxidant properties that could protect cells from oxidative damage.

- Cell Signaling Modulation : The methoxy groups may enhance binding affinity to receptors involved in cell signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to 2-Naphthalenecarboxylic acid, particularly those with methoxy substitutions, exhibit antimicrobial properties. For instance, some studies have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Target Microorganisms | Activity |

|---|---|---|

| 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- | E. coli, Staphylococcus aureus | Moderate inhibition observed |

| Related Methoxy Compounds | Candida albicans | Significant antifungal activity reported |

Anti-inflammatory Effects

The compound's anti-inflammatory properties are supported by studies indicating its ability to reduce pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Case Studies

- In Vitro Studies on Inflammation : A study published in MDPI demonstrated that derivatives of naphthalene carboxylic acids could significantly reduce the levels of TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharides (LPS), indicating a strong anti-inflammatory effect.

- Antimicrobial Research : Research conducted by RSC Publishing highlighted that certain naphthalene derivatives exhibited promising antibacterial activity against resistant strains of bacteria. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy.

- Oxidative Stress Studies : A recent article in PMC detailed experiments where naphthalene derivatives were tested for their ability to scavenge free radicals. Results indicated that compounds with multiple methoxy groups had enhanced radical scavenging activity compared to their non-methoxylated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。